
Nitrate de mercure(I) dihydraté
Vue d'ensemble
Description
Mercury(I) nitrate dihydrate is used in the preparation of other mercury(I) compounds. It acts as a reducing agent and is involved in the preparation of mercury(II) nitrate by treating with dilute nitric acid . It is a white to yellow crystalline powder that effloresces and becomes anhydrous in dry air. It is sensitive to light and has a slight odor of nitric acid .
Synthesis Analysis
Mercury(I) nitrate is formed when elemental mercury is combined with dilute nitric acid. Concentrated nitric acid will yield mercury(II) nitrate. Mercury(I) nitrate is a reducing agent which is oxidized upon contact with air. Mercuric nitrate reacts with elemental mercury to form mercurous nitrate .Molecular Structure Analysis
The structure of the hydrate has been determined by X-ray crystallography. It consists of a [H2O-Hg-Hg-OH2]2+ center, with a Hg-Hg distance of 254 pm . The molecular formula is H4HgNO5 and it has an average mass of 298.625 Da .Chemical Reactions Analysis
Mercury(I) nitrate is used as an intermediate for other mercury compounds. In solution with dilicate nitric acid, it is used as an indicator (Millon’s reagent) to detect tyrosine-containing proteins .Physical and Chemical Properties Analysis
Mercury(I) nitrate dihydrate is a yellow solid. It is slightly soluble in water and reacts with it. It decomposes at 70°C . It is also sensitive to light .Applications De Recherche Scientifique
Préparation d'autres composés du mercure
Le nitrate de mercure(I) dihydraté est utilisé dans la préparation d'autres composés du mercure (I) . Il s'agit d'une application courante en synthèse chimique, où le composé sert de précurseur à d'autres composés du mercure.
Agent réducteur
Ce composé agit comme un agent réducteur . En chimie, un agent réducteur est une substance qui a le potentiel de réduire d'autres substances. Sa présence peut être cruciale dans de nombreuses réactions chimiques.
Préparation du nitrate de mercure (II)
Le nitrate de mercure(I) dihydraté est impliqué dans la préparation du nitrate de mercure (II) par traitement avec de l'acide nitrique dilué . Il s'agit d'un processus clé dans la production de nitrate de mercure (II), qui a son propre ensemble d'applications.
Photoactivité
Lorsqu'il est exposé à la lumière, le nitrate de mercure(I) dihydraté peut produire du mercure élémentaire . Cette photoactivité est une propriété intéressante qui peut être exploitée dans diverses applications scientifiques.
Réactions acides
Les solutions de nitrate de mercure (I) sont acides en raison de la réaction lente avec l'eau . Cette propriété peut être utile dans divers processus chimiques qui nécessitent un environnement acide.
Réactions de dismutation
Si la solution est bouillie ou exposée à la lumière, le nitrate de mercure (I) subit une réaction de dismutation qui produit du mercure élémentaire et du nitrate de mercure (II) . Cette réaction est réversible, ce qui ajoute à la polyvalence de ce composé dans divers processus chimiques.
Safety and Hazards
Mercury(I) nitrate dihydrate is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is fatal if swallowed, in contact with skin, or if inhaled. It is very toxic to aquatic life with long-lasting effects . Symptoms of mercury poisoning include headache, weakness of memory, loss of appetite, nausea, shortness of breath, and exhaustion .
Mécanisme D'action
Target of Action
Mercury(1+);nitric acid;dihydrate, also known as Mercury(I) nitrate dihydrate, is primarily used as an intermediate for other mercury compounds . It is also used as an indicator (Millon’s reagent) to detect tyrosine-containing proteins . The primary targets of this compound are therefore the mercury compounds that are synthesized from it and the tyrosine residues in proteins.
Mode of Action
Mercury(I) nitrate dihydrate acts as a reducing agent . It is formed when elemental mercury is combined with dilute nitric acid . Upon contact with air, Mercury(I) nitrate dihydrate is oxidized . This oxidation process is a key part of its interaction with its targets.
Biochemical Pathways
It is known that the compound can react with water to form a yellow precipitate . This reaction could potentially interfere with various biochemical pathways, particularly those involving water or aqueous environments.
Pharmacokinetics
It is known that the compound is slightly soluble in water . This solubility could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of the action of Mercury(I) nitrate dihydrate is the formation of other mercury compounds . Additionally, when used as an indicator, the compound can help detect the presence of tyrosine-containing proteins .
Action Environment
The action of Mercury(I) nitrate dihydrate can be influenced by various environmental factors. For example, the compound is light-sensitive and can decompose upon exposure to light . Furthermore, it is incompatible with alcohols, sulfur, and strong reducing agents . These factors can all influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
mercury(1+);nitric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.HNO3.2H2O/c;2-1(3)4;;/h;(H,2,3,4);2*1H2/q+1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKBHHZLGNEESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].O.O.[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5HgNO5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163975 | |
| Record name | Mercurous nitrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14836-60-3 | |
| Record name | Mercurous nitrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




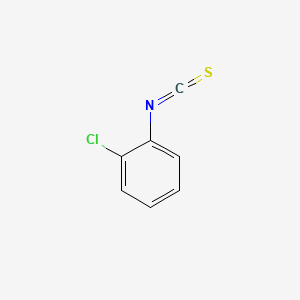
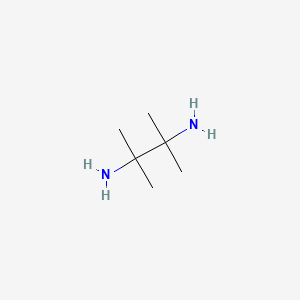



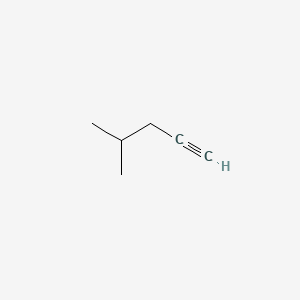
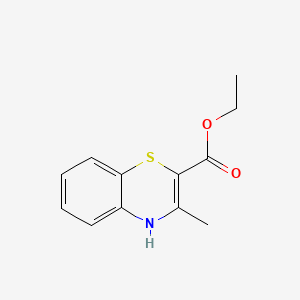
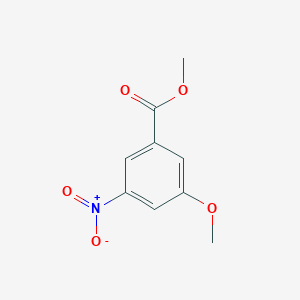
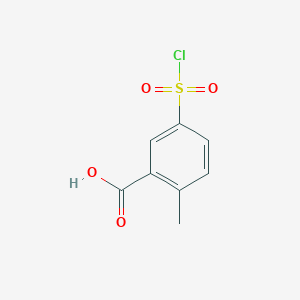
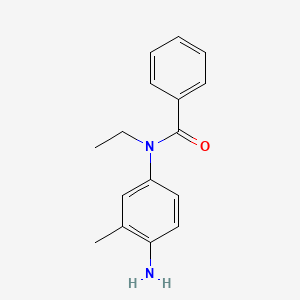

![barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B1581301.png)
